molecular formula C8H16O B081980 7-Octen-1-ol CAS No. 13175-44-5

7-Octen-1-ol

Cat. No. B081980
CAS RN: 13175-44-5
M. Wt: 128.21 g/mol
InChI Key: WXPWPYISTQCNDP-UHFFFAOYSA-N
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Description

7-Octen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H16O, an average mass of 128.212 Da, and a monoisotopic mass of 128.120117 Da .


Synthesis Analysis

The synthesis of 7-Octen-1-ol is typically achieved through the reaction of 1-iodohexan-6-ol and vinyl magnesium bromide . The specific synthesis steps are as follows:

  • 1-iodohexan-6-ol is then reacted with N,N,N,N,N,N-hexamethylphosphoric triamide and triethyl phosphite in tetrahydrofuran and hexane at -40 - 20℃ for 3h in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 7-Octen-1-ol consists of a chain of eight carbon atoms with a hydroxyl group (-OH) attached to the last carbon atom . The second carbon atom from the end of the chain forms a double bond with the third carbon atom .


Physical And Chemical Properties Analysis

7-Octen-1-ol is a liquid that appears colorless to light yellow . It has a melting point of -31.5°C and a boiling point of 66°C at 7mmHg . The density of 7-Octen-1-ol is 0.85 g/cm3 . It has a vapor pressure of 1.55hPa at 25°C . It is soluble in DMSO to a concentration of 100 mg/mL .

Scientific Research Applications

Safety And Hazards

7-Octen-1-ol is classified as a combustible liquid . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling 7-Octen-1-ol . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

oct-7-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWPYISTQCNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157194
Record name Oct-7-en-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octen-1-ol

CAS RN

13175-44-5
Record name 7-Octen-1-ol
Source CAS Common Chemistry
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Record name Oct-7-en-1-ol
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Record name Oct-7-en-1-ol
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Record name Oct-7-en-1-ol
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Synthesis routes and methods

Procedure details

A mixture containing 1.7 liter of anhydrous tetrahydrofuran (distilled from sodium/benzophenone ketyl) and 600 g (5.4 mol) of distilled 1,7-octadiene (Aldrich Chemical Co. Inc.) was prepared under nitrogen. Borane in tetrahydrofuran (1 M, 600 ml, 0.60 mol) was added dropwise to the mixture over a 1.0 hr period while the mixture was maintained at 25° C. The resultant solution was stirred for 1 hr at room temperature and then 25 ml of water was added thereto followed by 300 ml of 3 M sodium hydroxide. These additions were followed by 300 ml of 30% aqueous hydrogen peroxide while maintaining the mixture at 30° to 40° C. The mixture was stirred for 15 min and the phases which formed were separated. The aqueous phase was extracted 3 times with an equal volume of pentane. The combined pentane extracts were washed with 200 ml of 10% aqueous sodium bisulfite, then with saturated aqueous sodium chloride and then dried over magnesium sulfate. The mixture was filtered and the filtrate was evaporated and distilled to yield the title compound (bp 62°-64° C., 20 mm) as a colorless oil having the following physical characteristics:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
600 g
Type
reactant
Reaction Step Six
Quantity
1.7 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
M Jacobson, HH Toba, J DeBolt… - Journal of Economic …, 1968 - academic.oup.com
… Also, the parent alcohol of the compound (cis-7-decen-1-ol), and the acetates of 7-octen-1-ol, 7-octyn-1-ol, cis-and trans-7-dodecen-1-ol, 7-dodecyn-1-ol, and 1-dodecanol were tested. …
Number of citations: 20 academic.oup.com
A Daimon, T Kamitanaka, N Kishida, T Matsuda… - The Journal of …, 2006 - Elsevier
… of 7-octen-1-ol under the different densities of supercritical 2-propanol. The reduction rates of 7-octenal to 7-octen-1-ol … of 7-octen-1-ol, and the concentration of 7-octen-1-ol reached the …
Number of citations: 35 www.sciencedirect.com
VE Adler, M Jacobson - Journal of Economic Entomology, 1972 - academic.oup.com
… Compounds eliciting the greatest responses for males at the lowest concentration were the acetates of 7-octen-1-ol, 8-nonen-1-ol, trans-5-decen-1-ol, cis-6-doclecen-1-ol, trans -6-…
Number of citations: 18 academic.oup.com
NJP Subhashini, B Bhadraiah, P Janaki… - Synthetic …, 2018 - Taylor & Francis
… A simple and efficient total synthesis of patulolide A from readily available 7-octen-1-ol is reported by asymmetric synthetic approach. The key reactions involved are asymmetric …
Number of citations: 4 www.tandfonline.com
GY Ishmuratov, MP Yakovleva, KA Tambovtsev… - Chemistry of Natural …, 2008 - Springer
… ) cross-conjugation reaction into the tetrahydropyran ether of 7-octen-1-ol ( 4 ) and then into the required … compound to 7-octen-1-ol ( 5 ), which was then converted to acetate 6 as usual. …
Number of citations: 12 link.springer.com
A Yahya, I Amadi, SA Hashib… - IOP Conference Series …, 2018 - iopscience.iop.org
… For 90 μm sample, the highest chemical contains is 7-octen-1-ol where is suitable not used for fragrances or flavors while the highest chemical compounds for 150 μm is ςElemene. It …
Number of citations: 9 iopscience.iop.org
C Imo, EM Ijagem - Journal of Biotechnology Research, 2020 - pdfs.semanticscholar.org
The chemical constituents of crude oil were evaluated in this study. Crude oil is used for many purposes. It is commonly used for production of fuel and in traditional medicine for various …
Number of citations: 4 pdfs.semanticscholar.org
C Mendes, S Renard, M Rofoo… - European Journal of …, 2003 - Wiley Online Library
7‐Octen‐1‐ols substituted in the sp 3 −sp 3 carbon chain with carbocyclic (phenyl and cyclopropane) and heterocyclic (epoxide and dioxolane) moieties were prepared and their …
XW Han, O Daugulis, M Brookhart - Journal of the American …, 2020 - ACS Publications
… Furthermore, monitoring a chain-transfer reaction using 8 mmol of 1-hexene:0.2 mmol of 7-octen-1-ol shows that the ratio of unreacted hexene to octenol remains constant throughout …
Number of citations: 12 pubs.acs.org
PJ Meloncelli, TL Lowary - Carbohydrate research, 2010 - Elsevier
… Glycosylation with the 7-octen-1-ol acceptor afforded the 7-octen-1-yl glycoside 11 as a mixture of anomers (α/β, 11:41). In the absence of a C2 participating group, the stereochemical …
Number of citations: 50 www.sciencedirect.com

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